molecular formula C12H10F3NO5 B13718728 Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate

Cat. No.: B13718728
M. Wt: 305.21 g/mol
InChI Key: ZVPCXHLSIYPMOW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 4-nitro-3-(trifluoromethyl)benzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) as nucleophiles.

Major Products Formed

    Reduction: 3-(4-amino-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the ester functionality.

    Diflunisal Carboxamides: Contains similar structural motifs and is used in anti-inflammatory applications.

    Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, showcasing the versatility of the trifluoromethyl group.

Uniqueness

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C12H10F3NO5

Molecular Weight

305.21 g/mol

IUPAC Name

ethyl 3-[4-nitro-3-(trifluoromethyl)phenyl]-3-oxopropanoate

InChI

InChI=1S/C12H10F3NO5/c1-2-21-11(18)6-10(17)7-3-4-9(16(19)20)8(5-7)12(13,14)15/h3-5H,2,6H2,1H3

InChI Key

ZVPCXHLSIYPMOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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